molecular formula C12H20N2O3 B8469357 [3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol

[3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol

Cat. No. B8469357
M. Wt: 240.30 g/mol
InChI Key: GIJDFIWUZWCEFX-UHFFFAOYSA-N
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Patent
US07423147B2

Procedure details

To a solution of 3-(3-piperidin-1-yl-propoxy)-isoxazole-5-carboxylic acid methyl ester (0.200 g, 0.750 mmol) in EtOH (15 mL) was added NaBH4 (0.358 g, 11.2 mmol) was slowly over 30 min. The reaction mixture was heated at reflux overnight, then was cooled to rt and quenched by the addition of 1 N NaOH (10 mL). The mixture was stirred for 1 h, and then was extracted with DCM (3×30 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated to yield the desired alcohol (0.177 g, 99%). MS (ESI): exact mass calcd. for C12H20N2O3, 240.15; m/z found, 241.3 [M+H]+.
Name
3-(3-piperidin-1-yl-propoxy)-isoxazole-5-carboxylic acid methyl ester
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.358 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:9][N:8]=[C:7]([O:10][CH2:11][CH2:12][CH2:13][N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:6]=1)=O.[BH4-].[Na+]>CCO>[N:14]1([CH2:13][CH2:12][CH2:11][O:10][C:7]2[CH:6]=[C:5]([CH2:3][OH:2])[O:9][N:8]=2)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
3-(3-piperidin-1-yl-propoxy)-isoxazole-5-carboxylic acid methyl ester
Quantity
0.2 g
Type
reactant
Smiles
COC(=O)C1=CC(=NO1)OCCCN1CCCCC1
Name
Quantity
0.358 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 1 N NaOH (10 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCCCC1)CCCOC1=NOC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.177 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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